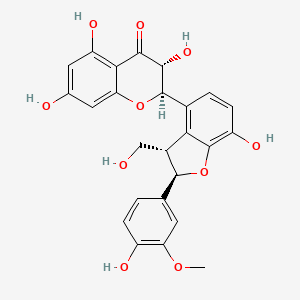
N-Chloro-N-sodio-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Chloro-N-sodio-4-nitrobenzenesulfonamide is an organic compound known for its strong oxidizing properties and significant applications in various industrial processes. It is a white to pale yellow solid that is highly soluble in water but less so in organic solvents. This compound is also recognized for its potent antimicrobial properties .
Vorbereitungsmethoden
N-Chloro-N-sodio-4-nitrobenzenesulfonamide can be synthesized through the reaction of nitrobenzenesulfonyl chloride with sodium hypochlorite. The reaction is typically carried out at room temperature, resulting in the formation of the desired compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
N-Chloro-N-sodio-4-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, often used in bleaching and disinfection processes.
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Reduction: Under specific conditions, it can be reduced to form different derivatives.
Common reagents used in these reactions include sodium hypochlorite for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Chloro-N-sodio-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound’s antimicrobial properties make it useful in studying microbial resistance and developing new disinfectants.
Medicine: It is explored for its potential use in developing antiseptic and disinfectant formulations.
Industry: The compound is used in water treatment, textile bleaching, and rubber processing.
Wirkmechanismus
The mechanism of action of N-Chloro-N-sodio-4-nitrobenzenesulfonamide involves its strong oxidizing properties. It disrupts microbial cell walls and proteins, leading to cell death. The compound targets various molecular pathways, including those involved in cellular respiration and DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
N-Chloro-N-sodio-4-nitrobenzenesulfonamide is unique due to its strong oxidizing properties and broad-spectrum antimicrobial activity. Similar compounds include:
Chloramine-T: Another strong oxidizing agent used in disinfection and organic synthesis.
N-Chloro-N-sodio-4-methylbenzenesulfonamide: Similar in structure but with a methyl group instead of a nitro group, affecting its reactivity and applications.
These compounds share similar properties but differ in their specific applications and reactivity profiles.
Eigenschaften
Molekularformel |
C6H4ClN2NaO4S |
|---|---|
Molekulargewicht |
258.62 g/mol |
IUPAC-Name |
sodium;chloro-(4-nitrophenyl)sulfonylazanide |
InChI |
InChI=1S/C6H4ClN2O4S.Na/c7-8-14(12,13)6-3-1-5(2-4-6)9(10)11;/h1-4H;/q-1;+1 |
InChI-Schlüssel |
GZVUROCBWZHEPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)[N-]Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Trifluoromethoxy)phenyl]cyclobutanol](/img/structure/B15092702.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)
![4-{2-[Ethyl(methyl)amino]ethyl}aniline](/img/structure/B15092708.png)


![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B15092732.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)
![1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B15092757.png)


![1-[(2-Iodophenyl)methyl]azetidine](/img/structure/B15092764.png)


![{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B15092771.png)
